

# Synthesis of 5-Nitroisophthalic Acid: A Detailed Protocol for Researchers

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## Compound of Interest

Compound Name: 5-Nitroisophthalic acid

Cat. No.: B126730

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## Abstract

This application note provides a comprehensive, step-by-step protocol for the synthesis of **5-Nitroisophthalic acid**, a crucial intermediate in the pharmaceutical and dye industries.<sup>[1][2][3]</sup> The primary method detailed is the nitration of isophthalic acid using a mixture of nitric acid and sulfuric acid.<sup>[1][2]</sup> This document is intended for researchers, scientists, and professionals in drug development, offering detailed methodologies, quantitative data, and a visual representation of the experimental workflow to ensure accurate and reproducible results.

## Introduction

**5-Nitroisophthalic acid** (CAS No: 618-88-2) is a key building block in organic synthesis.<sup>[2][3]</sup> Its chemical structure, featuring both carboxylic acid and nitro functional groups, makes it a versatile precursor for various active pharmaceutical ingredients (APIs) and specialty dyes.<sup>[1]</sup> For instance, it serves as an intermediate in the synthesis of Glycopyrrolate, a medication used for treating respiratory conditions.<sup>[1][2][4]</sup> The synthesis typically involves the electrophilic aromatic substitution of isophthalic acid, where a nitro group is introduced onto the benzene ring.<sup>[1]</sup> Both batch and continuous flow processes have been developed for its production, with the latter offering advantages in terms of safety and scalability.<sup>[1][5]</sup> This protocol will focus on a standard laboratory-scale batch synthesis.

## Materials and Equipment

- Reagents:

- Isophthalic acid
- Concentrated sulfuric acid (98%)
- Concentrated nitric acid (60% or 65%) or fuming nitric acid
- Deionized water
- Ice
- Equipment:
  - Three-neck round-bottom flask
  - Dropping funnel
  - Mechanical stirrer
  - Thermometer
  - Heating mantle or oil bath
  - Ice bath
  - Büchner funnel and flask
  - Vacuum pump
  - Beakers and graduated cylinders
  - Drying oven

## Experimental Protocol

This protocol describes a common batch synthesis method for **5-Nitroisophthalic acid**.

### 1. Reaction Setup:

- In a three-neck round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, add 120 mL of concentrated sulfuric acid.
- While stirring, slowly add 80 g (0.48 mol) of isophthalic acid to the sulfuric acid.

## 2. Dissolution of Starting Material:

- Heat the mixture to approximately 60-75 °C and stir for 30 minutes to ensure complete dissolution of the isophthalic acid.[\[2\]](#)[\[3\]](#)

## 3. Nitration Reaction:

- Once the isophthalic acid is dissolved, begin the dropwise addition of 73.5 g (0.70 mol) of 60% nitric acid from the dropping funnel.[\[2\]](#)
- Maintain the reaction temperature at 75 °C during the addition. The addition should be controlled to take between 2 to 2.5 hours.[\[2\]](#)
- After the complete addition of nitric acid, continue stirring the reaction mixture at 75 °C for an additional 2 hours.[\[2\]](#)

## 4. Reaction Quenching:

- After the reaction is complete, cool the mixture to below 50 °C.
- Slowly and carefully add 120 mL of water dropwise to the reaction mixture. An ice bath may be necessary to control the temperature during this exothermic quenching step.
- Continue cooling the mixture to room temperature to allow for the precipitation of the product.

## 5. Product Isolation and Purification:

- Isolate the precipitated solid by vacuum filtration using a Büchner funnel.
- Wash the filter cake thoroughly with three portions of pure water to remove any residual acid.

- For further purification, transfer the filter cake to a beaker containing 120 mL of pure water. Heat the suspension with stirring until the solid dissolves.
- Allow the solution to cool to room temperature, inducing crystallization of the purified product.
- Collect the white crystalline solid by vacuum filtration.

#### 6. Drying:

- Dry the purified **5-Nitroisophthalic acid** in a vacuum oven at 60 °C to a constant weight. The final product should be a light cream or white crystalline powder.[\[1\]](#)[\[2\]](#)

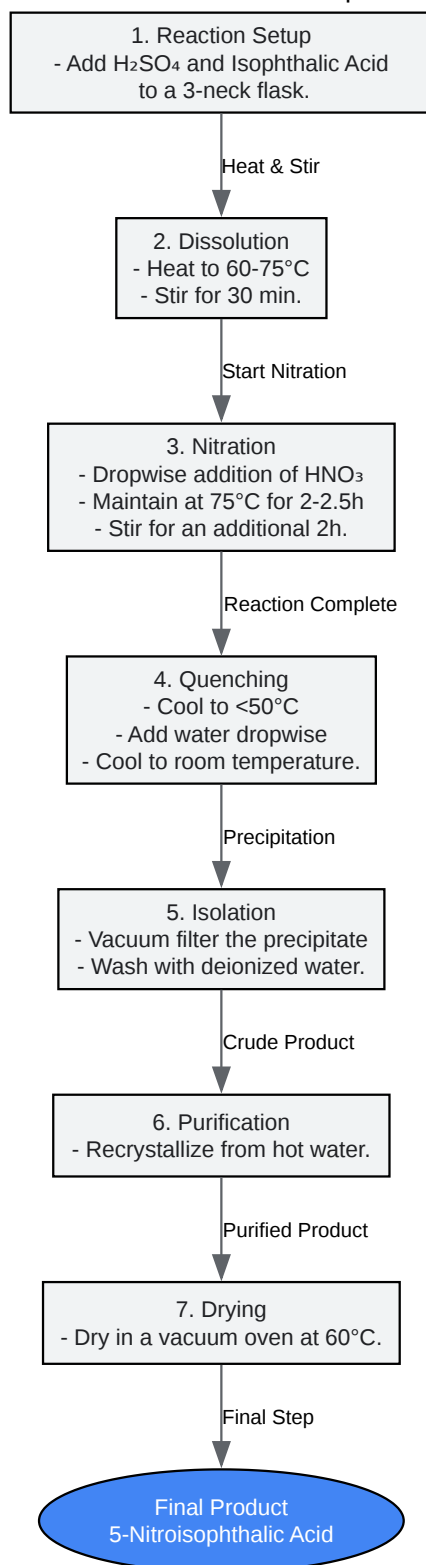
## Data Summary

The following table summarizes typical quantitative data obtained from the synthesis of **5-Nitroisophthalic acid**.

Parameter	Value	Reference(s)
Molecular Formula	C <sub>8</sub> H <sub>5</sub> NO <sub>6</sub>	<a href="#">[4]</a>
Molecular Weight	211.13 g/mol	<a href="#">[1]</a> <a href="#">[4]</a>
Appearance	Light cream/white crystalline powder	<a href="#">[1]</a> <a href="#">[2]</a>
Melting Point	259-261 °C	<a href="#">[1]</a>
Yield	88-90%	<a href="#">[2]</a> <a href="#">[4]</a>
Purity	>99%	<a href="#">[4]</a> <a href="#">[5]</a>
Solubility	Soluble in hot water, alcohol, ether.	<a href="#">[3]</a>

## Experimental Workflow Diagram

## Synthesis Workflow for 5-Nitroisophthalic Acid

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Caption: Step-by-step workflow for the synthesis of **5-Nitroisophthalic acid**.

## Safety Precautions

- This synthesis involves the use of strong and corrosive acids (concentrated sulfuric and nitric acid). Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves.
- The nitration reaction is exothermic and can proceed rapidly if the addition of nitric acid is not carefully controlled. Monitor the reaction temperature closely.
- Quenching the reaction with water is also highly exothermic. Add water slowly and with adequate cooling to prevent splashing and uncontrolled boiling.

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